![molecular formula C9H13NO3 B6331306 N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) CAS No. 23235-06-5](/img/structure/B6331306.png)
N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt)
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Description
N-alpha-Acetyl-L-propargylglycine ethyl ester, also known as Ac-L-Pra-OEt, is a chemical compound with the formula C9H13NO3 and a molecular weight of 183.2 g/mol . It is used in various chemical reactions and has been referenced in scientific literature .
Molecular Structure Analysis
The molecular structure of Ac-L-Pra-OEt is represented by the formula C9H13NO3 . Detailed structural analysis would require more specific information or advanced analytical techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Esters, including Ac-L-Pra-OEt, typically undergo reactions where the alkoxy (OR’) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In a study, two proteases exhibited high synthetic activity and selectivity during the transesterification of N-acetyl-l-phenylalanine ethyl ester with 1-propanol .Physical And Chemical Properties Analysis
The physical and chemical properties of Ac-L-Pra-OEt include its molecular formula (C9H13NO3) and molecular weight (183.2 g/mol) . Esters are known to be polar compounds and do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols .Scientific Research Applications
and a molecular weight of 183.20 g/mol. Its structure is key to its reactivity and function in various chemical reactions. Detailed structural analysis, such as X-ray crystallography or NMR spectroscopy, is essential for understanding its interaction with other molecules.
Bioavailability Enhancement
The ethyl ester form of compounds, such as Ac-L-Pra-OEt , is known for enhanced bioavailability. This property is crucial when designing drugs that require efficient absorption and distribution within the biological system .
Antioxidant Formula Development
Ac-L-Pra-OEt: can be used to develop potent antioxidant formulas. Its structure allows it to act as a precursor to glutathione, a significant antioxidant in the body, thus protecting cells from oxidative damage and supporting cognitive function .
Cognitive and Immune Health
The bioavailability and antioxidant properties of Ac-L-Pra-OEt make it a candidate for supplements aimed at boosting brain and immune health. It can help protect the brain from free radical damage and support long-term cognitive functions .
properties
IUPAC Name |
ethyl (2S)-2-acetamidopent-4-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-6-8(10-7(3)11)9(12)13-5-2/h1,8H,5-6H2,2-3H3,(H,10,11)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFOCHGENVPUER-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC#C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) |
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